Arabinose 1,5-diphosphate

Description

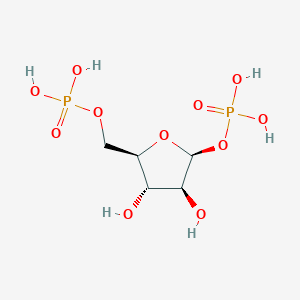

Structure

3D Structure

Properties

CAS No. |

93132-85-5 |

|---|---|

Molecular Formula |

C5H12O11P2 |

Molecular Weight |

310.09 g/mol |

IUPAC Name |

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4+,5+/m1/s1 |

InChI Key |

AAAFZMYJJHWUPN-MBMOQRBOSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 1,5-BP arabinose 1,5-bisphosphate arabinose 1,5-diphosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Arabinose Phosphates and the Structurally Related Ribulose-1,5-bisphosphate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the chemical structures, properties, and biological significance of key pentose (B10789219) phosphates: Arabinose 1-phosphate, Arabinose 5-phosphate, and the structurally similar and often confused Ribulose-1,5-bisphosphate. The initial query for "arabinose 1,5-diphosphate" did not yield a known biological molecule, suggesting a possible misnomer for Ribulose-1,5-bisphosphate, a critical intermediate in photosynthesis. This guide will address all three compounds to provide a thorough resource.

Section 1: Ribulose-1,5-bisphosphate (RuBP)

Ribulose-1,5-bisphosphate (RuBP) is a crucial organic substance involved in photosynthesis as the primary acceptor of carbon dioxide.[1] It is a double phosphate (B84403) ester of the ketopentose sugar, ribulose.[1]

Chemical Structure and Properties

The systematic IUPAC name for the open-chain form of D-Ribulose-1,5-bisphosphate is [(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate.[2] In solution, it exists primarily as a mixture of β-D-ribofuranose and α-D-ribofuranose anomers.[3]

Table 1: Chemical Properties of D-Ribulose-1,5-bisphosphate

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₁₁P₂ | [2][3] |

| Molecular Weight | 310.09 g/mol | [2][3] |

| IUPAC Name | [(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate | [2] |

| CAS Number | 24218-00-6 | [2] |

Biological Role: The Calvin-Benson-Bassham Cycle

RuBP is the substrate for the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the fixation of atmospheric CO₂.[1][4] This reaction forms an unstable six-carbon intermediate that quickly breaks down into two molecules of 3-phosphoglycerate (B1209933) (3-PGA).[1][3] The regeneration of RuBP is a critical part of the Calvin-Benson-Bassham (CBB) cycle, involving a series of ten enzymatic reactions.[3][4]

Experimental Protocols

Synthesis: The enzymatic synthesis of Ribulose-1,5-bisphosphate is a common laboratory method. One approach involves the conversion of D-glucose 6-phosphate to 6-phosphogluconate, which is then enzymatically converted to RuBP.[5] Another route starts from adenosine (B11128) monophosphate (AMP) via ribose 5-phosphate.[5] A detailed protocol for the enzymatic synthesis from glucose involves several enzymes, including glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase.

Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR can be used to monitor the enzymatic reactions involving RuBP.[6][7] ³¹P-NMR is particularly useful for quantifying the ratio of products like 3-phosphoglycerate and phosphoglycolate.[7]

Section 2: Arabinose 1-phosphate

Arabinose 1-phosphate is a phosphorylated form of the pentose sugar arabinose.

Chemical Structure and Properties

The IUPAC name for the pyranose form of L-Arabinose 1-phosphate is [(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate.[8]

Table 2: Chemical Properties of L-Arabinose 1-phosphate

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁O₈P | [8] |

| Molecular Weight | 230.11 g/mol | [8] |

| IUPAC Name | [(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate | [8] |

| PubChem CID | 440960 | [8] |

Biological Role

L-arabinose is a component of plant cell wall polysaccharides.[9] In many bacteria, L-arabinose is metabolized through a phosphorylative pathway where it is converted to L-ribulose, then to L-ribulose-5-phosphate, which enters the pentose phosphate pathway.[10]

Experimental Protocols

Synthesis: Chemical synthesis of arabinose-1-phosphate can be achieved from arabinose. One method involves the reaction of the free sugar with p-toluenesulfonyl hydrazine (B178648) to form a glycosylsulfonylhydrazide adduct, which is then oxidized in the presence of phosphoric acid.

Analysis: NMR spectroscopy is a key analytical technique for characterizing arabinose 1-phosphate and determining the anomeric ratio.

Section 3: Arabinose 5-phosphate

Arabinose 5-phosphate is another important phosphorylated intermediate of arabinose.

Chemical Structure and Properties

The IUPAC name for the open-chain form of D-Arabinose 5-phosphate is [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate.[11] It can also exist in a furanose ring form.[12]

Table 3: Chemical Properties of D-Arabinose 5-phosphate

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁O₈P | [11] |

| Molecular Weight | 230.11 g/mol | [11] |

| IUPAC Name | [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | [11] |

| CAS Number | 13137-52-5 | [11] |

Biological Role

D-Arabinose 5-phosphate is an intermediate in the biosynthesis of lipopolysaccharides in some bacteria.[11][13] It is also involved in the pentose phosphate pathway.

References

- 1. Ribulose 1,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 2. Ribulose 1,5-bisphosphate | C5H12O11P2 | CID 123658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]

- 5. Synthesis of ribulose 1,5-bisphosphate: routes from glucose 6-phosphate (via 6-phosphogluconate) and from adenosine monophosphate (via ribose 5-phosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In situ measurements of ribulose-1,5-bisphosphate carboxylase activity by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-arabinose 1-phosphate | C5H11O8P | CID 440960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-Arabinose 5-phosphate | C5H11O8P | CID 188324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. D-arabinofuranose 5-phosphate | C5H11O8P | CID 11401949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for D-Arabinose 5-phosphate (HMDB0011734) [hmdb.ca]

An In-depth Technical Guide to the Stereoisomers of Arabinose 1,5-Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose 1,5-diphosphate, a phosphorylated derivative of the five-carbon sugar arabinose, exists in multiple stereoisomeric forms that exhibit distinct biological activities. As analogues of key metabolic regulators, these molecules hold significant interest for researchers in biochemistry and drug development. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, synthesis, and biological significance, with a focus on their interactions with key metabolic enzymes.

Stereochemistry of this compound

The stereochemistry of this compound is determined by two main factors: the chirality of the arabinose backbone (D- or L-configuration) and the anomeric configuration of the phosphate (B84403) group at the C1 position (α or β). This results in four primary stereoisomers:

-

α-D-arabinose 1,5-diphosphate

-

β-D-arabinose 1,5-diphosphate

-

α-L-arabinose 1,5-diphosphate

-

β-L-arabinose 1,5-diphosphate

The D- and L-enantiomers are non-superimposable mirror images of each other, while the α and β anomers are diastereomers, differing in the orientation of the phosphate group at the anomeric carbon.

Synthesis of this compound Stereoisomers

General Synthetic Approach:

A plausible synthetic pathway involves the following key steps:

-

Synthesis of Arabinose-1-phosphate: This can be achieved through chemical methods, often resulting in a mixture of anomers.[3]

-

Phosphorylation at the C5 position: This step would convert arabinose-1-phosphate to this compound. This could potentially be achieved using a suitable kinase or chemical phosphorylation agent.

-

Separation of Anomers: The resulting mixture of α and β anomers would then require purification, which can be accomplished using techniques such as high-performance liquid chromatography (HPLC).

Biological Activity and Significance

The stereoisomers of this compound have been shown to be potent effectors of key enzymes in carbohydrate metabolism, namely 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1).[4] These enzymes play a crucial role in regulating the balance between glycolysis and gluconeogenesis.

Interaction with PFK-1 and FBPase-1:

A study investigating the effects of the α- and β-anomers of arabinose 1,5-bisphosphate on rat hepatic PFK-1 and FBPase-1 revealed distinct activities:

-

Activation of PFK-1: Both anomers were found to activate PFK-1, with the α-anomer being the more effective activator.[4]

-

Inhibition of FBPase-1: Both anomers inhibited FBPase-1. The β-anomer was identified as the more potent inhibitor.[4] The inhibition by both anomers was found to be competitive with respect to the substrate, fructose (B13574) 1,6-bisphosphate.[4]

These findings suggest that the anomeric configuration at the C1 position is a critical determinant of the biological activity of this compound. The differential regulation of these opposing enzymes by the α and β anomers highlights the potential for these molecules to fine-tune metabolic pathways.

| Stereoisomer | Effect on 6-Phosphofructo-1-kinase (PFK-1) | Effect on Fructose-1,6-bisphosphatase (FBPase-1) |

| α-Arabinose 1,5-diphosphate | More effective activator[4] | Competitive inhibitor[4] |

| β-Arabinose 1,5-diphosphate | Activator[4] | More potent competitive inhibitor[4] |

Data derived from studies on rat hepatic enzymes.[4]

Experimental Protocols

General Protocol for the Chemo-enzymatic Synthesis of a Diphosphorylated Sugar:

-

Synthesis of Arabinose-1-Phosphate:

-

React D- or L-arabinose with a suitable phosphorylating agent. A mixture of α and β anomers is typically obtained.[3]

-

Purify the arabinose-1-phosphate mixture.

-

-

Enzymatic Phosphorylation at C5:

-

Utilize a suitable kinase that can phosphorylate the C5 hydroxyl group of arabinose-1-phosphate. This step would require screening for an appropriate enzyme.

-

The reaction mixture would typically contain the arabinose-1-phosphate anomeric mixture, the kinase, ATP as a phosphate donor, and a suitable buffer with magnesium ions.

-

-

Purification of this compound Anomers:

-

Terminate the enzymatic reaction.

-

Separate the α and β anomers of this compound using anion-exchange high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the isolated anomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR) and mass spectrometry.

-

Determine the specific optical rotation of each purified stereoisomer using a polarimeter.

-

Conclusion

The stereoisomers of this compound represent a fascinating class of molecules with distinct and potent biological activities. Their ability to differentially regulate key enzymes in central carbon metabolism makes them valuable tools for biochemical research and potential starting points for the development of novel therapeutic agents. Further research is warranted to fully elucidate the synthesis, biological roles, and therapeutic potential of all four stereoisomers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 4. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Arabinose 1,5-Diphosphate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of arabinose 1,5-diphosphate, a synthetic sugar diphosphate (B83284) that has played a role in elucidating key metabolic pathways. While not a naturally occurring intermediate in mainstream metabolism, its synthesis and subsequent use in enzymatic studies have provided valuable insights into the specificity and mechanisms of enzymes involved in carbohydrate metabolism. This document details the history of its scientific application, methods for its chemical synthesis, and its interactions with key metabolic enzymes.

Introduction

This compound, also known as arabinose 1,5-bisphosphate, is the diphosphorylated form of the pentose (B10789219) sugar arabinose. Unlike its close structural relative, ribulose 1,5-bisphosphate, which is a central intermediate in the Calvin cycle of photosynthesis, this compound is not known to be a product of any natural metabolic pathway. Its significance lies in its utility as a molecular probe to investigate the active sites and regulatory mechanisms of enzymes that typically interact with other sugar diphosphates. The study of its effects on enzymes such as phosphofructokinase and fructose-1,6-bisphosphatase has contributed to a deeper understanding of the stereochemical requirements for substrate binding and catalysis in glycolysis and gluconeogenesis.

Discovery and History

The scientific record points to the use of this compound as a tool for biochemical investigation rather than a molecule discovered as a natural metabolite. A pivotal study by Van Schaftingen and Hers in 1986 brought this compound into the scientific literature by examining its effects on key regulatory enzymes of glucose metabolism.[1] This research demonstrated that both the α and β anomers of chemically synthesized arabinose 1,5-bisphosphate could act as effectors of rat liver 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase, highlighting the stereospecificity of these enzymes.[1]

Prior to this, the synthesis and study of other sugar bisphosphates, such as ribose 1,5-bisphosphate, had been established, paving the way for the synthesis of analogous compounds like this compound to probe enzyme specificity. The work on this compound, therefore, is situated within a broader context of using synthetic substrate analogs to understand enzyme function.

Physicochemical Properties

Quantitative data regarding the specific physicochemical properties of this compound are not extensively documented in the literature. However, based on its structure as a sugar diphosphate, it can be inferred to be a highly water-soluble, anionic molecule at physiological pH.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₁₁P₂ | Inferred |

| Molecular Weight | 310.09 g/mol | Inferred |

| Anomeric Forms | α and β | [1] |

Experimental Protocols

Chemical Synthesis of this compound

While the 1986 paper by Van Schaftingen and Hers does not provide the synthesis protocol for arabinose 1,5-bisphosphate, a plausible method can be adapted from the established synthesis of the analogous molecule, ribose 1,5-bisphosphate. The following is a generalized protocol based on methods for synthesizing similar sugar bisphosphates.

Principle: The synthesis involves the phosphorylation of a partially protected arabinose derivative, followed by deprotection to yield the final product. A common strategy is to start from a commercially available arabinose derivative with a free anomeric hydroxyl group and a protected primary hydroxyl group, which is then phosphorylated. Subsequently, the protecting groups are removed.

Materials:

-

D-Arabinose

-

Anhydrous Pyridine (B92270)

-

Trityl Chloride

-

Acetic Anhydride (B1165640)

-

Phosphorus oxychloride (POCl₃) or another suitable phosphorylating agent

-

Dowex 50W-X8 (H⁺ form) resin

-

Barium Hydroxide

-

Ethanol

-

Diethyl Ether

Procedure:

-

Protection of the Primary Hydroxyl Group: D-Arabinose is reacted with trityl chloride in anhydrous pyridine to selectively protect the primary C-5 hydroxyl group.

-

Acetylation of Secondary Hydroxyl Groups: The remaining free hydroxyl groups at C-2, C-3, and C-4 are acetylated using acetic anhydride in pyridine.

-

Detritylation: The trityl group is selectively removed from the C-5 hydroxyl using a mild acid catalyst, exposing the primary hydroxyl for phosphorylation.

-

Phosphorylation of the C-5 Hydroxyl: The C-5 hydroxyl group is phosphorylated using a suitable phosphorylating agent like phosphorus oxychloride in pyridine.

-

Phosphorylation of the Anomeric Hydroxyl (C-1): The anomeric hydroxyl group is then phosphorylated. This can be achieved through various methods, including the use of phosphoramidite (B1245037) chemistry or by reacting the hemiacetal with a phosphorylating agent in the presence of a catalyst.

-

Deprotection: The acetyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol.

-

Purification: The resulting this compound is purified by ion-exchange chromatography on a Dowex 50W-X8 (H⁺ form) resin, followed by precipitation as a barium salt. The barium salt can be converted to the free acid or other salts as needed.

Note: This is a generalized protocol and specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.

Enzymatic Assays

The following protocols are based on the study by Van Schaftingen and Hers (1986) to assess the effect of this compound on 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase.

4.2.1. 6-Phosphofructo-1-kinase (PFK-1) Activity Assay

-

Principle: The activity of PFK-1 is measured spectrophotometrically by coupling the production of fructose (B13574) 1,6-bisphosphate to the oxidation of NADH through the sequential action of aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Reaction Mixture (Final Concentrations):

-

100 mM Tris-HCl buffer, pH 8.0

-

5 mM MgCl₂

-

0.15 mM NADH

-

1 mM ATP

-

1 mM Fructose 6-phosphate

-

1 unit/mL Aldolase

-

5 units/mL Triose-phosphate isomerase

-

1 unit/mL Glycerol-3-phosphate dehydrogenase

-

Varying concentrations of arabinose 1,5-bisphosphate (α or β anomer)

-

-

Procedure:

-

The reaction is initiated by the addition of purified rat liver PFK-1.

-

The decrease in absorbance at 340 nm is monitored at 30°C.

-

4.2.2. Fructose-1,6-bisphosphatase (FBPase) Activity Assay

-

Principle: The activity of FBPase is determined by measuring the rate of inorganic phosphate (B84403) (Pi) release from fructose 1,6-bisphosphate.

-

Reaction Mixture (Final Concentrations):

-

50 mM Tris-HCl buffer, pH 7.5

-

5 mM MgCl₂

-

1 mM EDTA

-

0.1 mM Fructose 1,6-bisphosphate

-

Varying concentrations of arabinose 1,5-bisphosphate (α or β anomer)

-

-

Procedure:

-

The reaction is initiated by the addition of purified rat liver FBPase.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped by the addition of a reagent to measure inorganic phosphate (e.g., a molybdate-based colorimetric reagent).

-

The amount of Pi produced is quantified spectrophotometrically.

-

Interaction with Metabolic Pathways

This compound is not a known natural metabolite and therefore does not have a designated signaling pathway. Its significance is derived from its interaction with enzymes of central metabolic pathways, providing insights into their regulatory mechanisms.

Glycolysis and Gluconeogenesis

The study by Van Schaftingen and Hers demonstrated that this compound can modulate the activities of key regulatory enzymes in glycolysis and gluconeogenesis.[1]

-

6-Phosphofructo-1-kinase (PFK-1): Both α- and β-anomers of arabinose 1,5-bisphosphate were found to activate PFK-1, with the α-anomer being more effective.[1] This suggests that the molecule can mimic the allosteric activator fructose 2,6-bisphosphate, albeit likely with different potency.

-

Fructose-1,6-bisphosphatase (FBPase): Conversely, both anomers inhibited FBPase, with the β-anomer being the more potent inhibitor.[1] The inhibition was competitive with respect to the substrate, fructose 1,6-bisphosphate.[1]

The differential effects of the anomers highlight the stereospecificity of the effector-binding sites on these enzymes.

Logical Workflow for Investigating Novel Sugar Diphosphates

The study of this compound serves as a model for investigating the biological effects of other novel or synthetic sugar diphosphates. A logical workflow for such an investigation is outlined below.

Conclusion

This compound stands as an example of a synthetic molecule that has proven valuable in the field of biochemistry. While its absence in natural biological systems precludes a direct physiological role, its application in enzymatic studies has been instrumental in defining the structural and stereochemical requirements for the regulation of central metabolic pathways. The historical context of its use and the methodologies for its synthesis and application provide a robust framework for the future design and investigation of other novel sugar phosphates as tools for research and potential drug development. The continued exploration of such synthetic analogs will undoubtedly lead to a more profound understanding of the intricate molecular logic that governs life.

References

The Elusive Arabinose 1,5-Diphosphate: A Technical Examination of Its Putative Role and the Established Landscape of Arabinose Phosphates in Nature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural occurrence of arabinose 1,5-diphosphate. Extensive investigation of scientific literature and metabolic databases reveals a significant finding: there is currently no direct evidence to support the existence of this compound as a naturally occurring metabolite in any biological system. Its mention in research is primarily confined to its synthetic form, where it has been utilized as a tool to probe the mechanisms of key metabolic enzymes. This guide, therefore, serves a dual purpose. First, it unequivocally states the current scientific consensus on the absence of naturally occurring this compound. Second, it provides a comprehensive overview of the known, naturally occurring phosphorylated forms of arabinose, which are crucial intermediates in a variety of metabolic pathways across different domains of life. This detailed exploration of arabinose 5-phosphate, arabinose 1-phosphate, and their derivatives will be of significant value to researchers in the fields of biochemistry, microbiology, and drug development.

This compound: An Investigative Overview

A thorough search of the scientific literature reveals that this compound (also referred to as arabinose 1,5-bisphosphate) has been chemically synthesized for in vitro studies. Notably, a study investigated the effects of the alpha- and beta-anomers of synthetic arabinose 1,5-bisphosphate on rat liver 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase.[1] This research demonstrated that both anomers could activate the kinase and inhibit the bisphosphatase, suggesting a potential role as an analog of the potent metabolic regulator, fructose (B13574) 2,6-bisphosphate.[1] However, this study does not provide any evidence for the endogenous presence of this compound in rat liver or any other biological tissue. The use of synthetic analogs to study enzyme mechanisms is a common practice in biochemistry and should not be interpreted as proof of the natural occurrence of the compound .

The Known Universe of Naturally Occurring Arabinose Phosphates

While this compound appears to be absent from the natural metabolic landscape, other phosphorylated forms of arabinose are well-documented and play vital roles in cellular metabolism. The following sections provide a detailed examination of these key molecules.

D-Arabinose 5-Phosphate (A5P)

D-Arabinose 5-phosphate is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway and is found in all domains of life.[2] It is an essential precursor for the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), a critical component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[3] This makes the pathway for A5P synthesis an attractive target for the development of novel antibacterial agents.

D-Arabinose 5-phosphate is synthesized from D-ribulose 5-phosphate, an intermediate of the pentose phosphate pathway, through the action of the enzyme D-arabinose-5-phosphate isomerase (API).[4]

Diagram: Biosynthesis of D-Arabinose 5-Phosphate

Caption: The conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate.

L-Arabinose Metabolism and its Phosphorylated Intermediates

L-arabinose is more common in nature than its D-enantiomer, particularly as a component of plant cell wall polysaccharides like hemicellulose and pectin.[5] Bacteria that can utilize L-arabinose as a carbon source possess a specific metabolic pathway to catabolize it.

In Escherichia coli, the catabolism of L-arabinose is a well-studied pathway involving several enzymes encoded by the ara operon.[6] L-arabinose is first converted to L-ribulose, which is then phosphorylated to L-ribulose-5-phosphate. This intermediate is subsequently epimerized to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[6]

Diagram: L-Arabinose Catabolic Pathway in E. coli

Caption: The enzymatic conversion of L-arabinose to D-xylulose 5-phosphate.

Arabinose 1-Phosphate

Arabinose 1-phosphate is another naturally occurring phosphorylated form of arabinose. It serves as an intermediate in the biosynthesis of nucleoside analogs and can be formed from arabinosides through the action of nucleoside phosphorylases in the presence of inorganic phosphate.[4]

Experimental Protocols for the Detection and Analysis of Arabinose Phosphates

The detection and quantification of arabinose phosphates in biological samples require specific and sensitive analytical methods. Below are outlines of commonly employed experimental protocols.

General Workflow for Metabolite Extraction and Analysis

Diagram: Experimental Workflow for Arabinose Phosphate Analysis

Caption: A generalized workflow for the analysis of arabinose phosphates.

-

Quenching of Metabolism: To prevent further metabolic activity, biological samples are rapidly quenched, often by submersion in a cold solvent such as 60% methanol at -40°C or lower.

-

Extraction: Metabolites are extracted using a biphasic solvent system, for example, a chloroform:methanol:water mixture. This separates polar metabolites (including sugar phosphates) into the aqueous phase.

-

Phase Separation: The mixture is centrifuged to achieve clear separation of the aqueous, organic, and protein phases.

-

Collection: The aqueous phase containing the sugar phosphates is carefully collected for analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of sugar phosphates.

-

Chromatographic Separation: The extracted metabolites are separated using a suitable liquid chromatography method, often employing an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometric Detection: The separated molecules are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each target sugar phosphate in multiple reaction monitoring (MRM) mode to ensure high selectivity and accurate quantification.

-

Quantification: Absolute concentrations can be determined by using a standard curve generated from authentic chemical standards of the arabinose phosphates of interest.

Quantitative Data on Arabinose Phosphates

While precise concentrations of arabinose phosphates can vary significantly depending on the organism, growth conditions, and developmental stage, the following table summarizes general findings on their presence. It is important to note that specific quantitative data for this compound is absent due to its non-natural occurrence.

| Metabolite | Organism(s) | Typical Cellular Context | Reported Concentration Range |

| D-Arabinose 5-Phosphate | Gram-negative bacteria | Cytoplasm; precursor for LPS biosynthesis | Low micromolar to nanomolar |

| Plants, Animals | Pentose Phosphate Pathway intermediate | Variable; generally low steady-state levels | |

| L-Ribulose 5-Phosphate | L-arabinose utilizing bacteria | Cytoplasm; intermediate in L-arabinose catabolism | Dependent on L-arabinose availability |

| Arabinose 1-Phosphate | Bacteria, Eukaryotes | Cytoplasm; intermediate in nucleoside metabolism | Generally low and transient |

Note: The concentration ranges are indicative and can be influenced by numerous factors. Researchers should consult specific literature for values relevant to their experimental system.

Conclusion and Future Perspectives

Future research in this area could involve the continued exploration of the metabolic pathways involving these known arabinose phosphates, particularly in pathogenic organisms, to identify novel targets for therapeutic intervention. The development of more sensitive analytical techniques will further aid in the precise quantification of these low-abundance metabolites and help to elucidate their regulatory roles in complex biological systems.

References

- 1. The effect of arabinose 1,5-bisphosphate on rat hepatic 6-phosphofructo-1-kinase and fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for D-Arabinose 5-phosphate (HMDB0011734) [hmdb.ca]

- 3. D-Arabinose 5-phosphate | C5H11O8P | CID 188324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabinose - Wikipedia [en.wikipedia.org]

- 6. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Activated L-Arabinose in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Abstract

L-arabinose is a crucial monosaccharide in plants, forming a key component of various cell wall polysaccharides, glycoproteins, and signaling molecules. Its incorporation into these macromolecules requires activation into a nucleotide sugar, primarily UDP-L-arabinose. This technical guide provides an in-depth exploration of the biosynthesis of UDP-L-arabinose in plants, focusing on the core enzymatic pathways, quantitative data, and detailed experimental protocols. This document serves as a comprehensive resource for researchers investigating plant cell wall biosynthesis, glycosylation, and for professionals in drug development targeting these pathways. It is important to note that while the initial topic specified "arabinose 1,5-diphosphate," extensive literature review confirms that the central activated intermediate in plants is UDP-L-arabinose, and its phosphorylated precursor is L-arabinose-1-phosphate. This guide will focus on these well-established pathways.

Introduction to L-Arabinose Metabolism in Plants

L-arabinose (Ara) is a pentose (B10789219) sugar that, while rare in animals, is a significant component of the plant cell wall, constituting 5-10% of cell wall saccharides in species like Arabidopsis thaliana and rice.[1][2] It is found in pectic polysaccharides such as rhamnogalacturonan I and II, hemicelluloses like arabinoxylan, and in arabinogalactan-proteins (AGPs) and extensins.[3] Furthermore, arabinosylation is critical for the function of signaling peptides like the CLAVATA3/EMBRYO SURROUNDING REGION-related (CLE) peptides.[3]

The biosynthesis of arabinose-containing polymers relies on the availability of an activated arabinose donor, which in plants is UDP-L-arabinose. This nucleotide sugar is synthesized through two primary routes: the de novo pathway and the salvage pathway.[4][5] These pathways are tightly regulated to control the flux of arabinose into various cellular components, and their dysregulation can impact plant development and stress responses.[4]

Core Biosynthetic Pathways of UDP-L-Arabinose

Plants utilize two main pathways to synthesize UDP-L-arabinose, which exists in two isomeric forms: UDP-L-arabinopyranose (UDP-L-Arap) and UDP-L-arabinofuranose (UDP-L-Araf). The latter is the predominant form incorporated into most cell wall polymers.[3]

The De Novo Synthesis Pathway

The de novo pathway synthesizes UDP-L-Arap from UDP-D-glucose, a central nucleotide sugar in plant metabolism. This multi-step process occurs in both the cytosol and the Golgi apparatus.[3][4]

The key enzymatic steps are:

-

UDP-D-glucose is converted to UDP-D-glucuronic acid by UDP-glucose dehydrogenase (UGD).

-

UDP-D-glucuronic acid is then decarboxylated to form UDP-D-xylose by UDP-xylose synthase (UXS).

-

Finally, UDP-D-xylose is epimerized at the C4 position to yield UDP-L-arabinopyranose by UDP-D-xylose 4-epimerase (UXE).[5]

The Golgi-localized UXE, particularly MUR4 in Arabidopsis, is a major contributor to UDP-L-Arap synthesis for cell wall polysaccharides.[4] Cytosolic bifunctional UDP-glucose 4-epimerases (UGEs) also possess UXE activity and contribute to the cytosolic pool of UDP-L-Arap.

The Salvage Pathway

The salvage pathway recycles free L-arabinose, which is released from the turnover of cell wall polymers and glycoproteins, back into the UDP-L-arabinose pool. This pathway is particularly important for pollen development.[5]

The sequential enzymatic reactions are:

-

Free L-arabinose is phosphorylated to L-arabinose-1-phosphate by arabinokinase (ARA1).[5]

-

L-arabinose-1-phosphate is then converted to UDP-L-arabinopyranose by the action of UDP-sugar pyrophosphorylase (USP), which has a broad substrate specificity.[5][6]

Interconversion of UDP-L-Arabinopyranose to UDP-L-Arabinofuranose

The pyranose form of UDP-L-arabinose is not the direct donor for the synthesis of most arabinose-containing polymers. Instead, UDP-L-Arap must be converted to UDP-L-Araf. This isomerization is catalyzed by UDP-L-arabinopyranose mutases (UAMs), also known as Reversibly Glycosylated Proteins (RGPs), in the cytosol.[3] The resulting UDP-L-Araf is then transported into the Golgi lumen for use by arabinosyltransferases.[4]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the UDP-L-arabinose biosynthetic pathways.

Table 1: Enzyme Kinetic Properties

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Reference(s) |

| Arabinokinase (ARA1) | Arabidopsis thaliana | L-Arabinose | 88 ± 35 | 73 ± 5 pkat/µg | [7] |

| Arabinokinase (ARAK2) | Arabidopsis thaliana | L-Arabinose | 79 ± 39 | 84 ± 10 pkat/µg | [7] |

| Arabinokinase (ARA1-1 mutant) | Arabidopsis thaliana | L-Arabinose | 17000 | - | [8] |

| Arabinokinase (ARA1) | Arabidopsis thaliana | ATP | 5 ± 1 | 18 ± 1 pkat/µg | [7] |

| Arabinokinase (ARAK2) | Arabidopsis thaliana | ATP | 10 ± 3 | 64 ± 2 pkat/µg | [7] |

Table 2: Metabolite Concentrations

| Metabolite | Plant Species | Tissue/Condition | Concentration | Reference(s) |

| UDP-Arabinose | Arabidopsis thaliana | Wild-type | 0.4 - 38 µg/g plant material | [9] |

| UDP-Arabinofuranose | Arabidopsis thaliana | Various organs | 5 - 15 pmol/mg dry weight | [10] |

| UDP-Arabinopyranose | Arabidopsis thaliana | Various organs | 40 - 105 pmol/mg dry weight | [10] |

| Free L-Arabinose | Arabidopsis thaliana | ara1-2 mutant leaves | ~37-fold higher than wild-type | [7] |

| Free L-Arabinose | Arabidopsis thaliana | ara1-1 mutant leaves | ~15-fold higher than wild-type | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of UDP-L-arabinose biosynthesis.

Extraction and Quantification of Nucleotide Sugars from Plant Tissues

This protocol is adapted from methodologies using HPLC-MS/MS for the sensitive quantification of UDP-sugars.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings)

-

Liquid nitrogen

-

Chloroform-methanol-water (1:3:1 v/v/v) extraction buffer

-

Porous graphitic carbon (PGC) solid-phase extraction (SPE) cartridges

-

Acetonitrile-water with 0.10% trifluoroacetic acid (for column regeneration)

-

HPLC system coupled to a mass spectrometer (e.g., Orbitrap or QTRAP)

Procedure:

-

Harvest and Flash-Freeze: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

Extraction: Add 1 mL of ice-cold chloroform-methanol-water extraction buffer to the powdered tissue. Vortex vigorously for 1 minute and incubate on ice for 30 minutes with intermittent vortexing.

-

Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the upper aqueous phase containing the nucleotide sugars.

-

SPE Cleanup:

-

Condition a PGC SPE cartridge according to the manufacturer's instructions.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the nucleotide sugars with an appropriate solvent (e.g., a gradient of acetonitrile (B52724) in water with a small amount of ammonium (B1175870) carbonate).

-

-

Sample Preparation for LC-MS/MS: Dry the eluted fraction under vacuum and reconstitute in a known volume of mobile phase for injection.

-

HPLC-MS/MS Analysis:

-

Separate the nucleotide sugars using a PGC column (e.g., Hypercarb™) with a suitable gradient.

-

Detect and quantify the UDP-sugars using a mass spectrometer in negative ion mode, monitoring for specific precursor and product ion transitions.

-

Use an internal standard (e.g., UDP) for normalization.[11]

-

Enzyme Assay for UDP-D-Xylose 4-Epimerase (UXE)

This assay measures the conversion of UDP-D-xylose to UDP-L-arabinose.

Materials:

-

Enzyme source (e.g., microsomal protein extract from plant tissue or purified recombinant enzyme)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UDP-D-xylose (substrate)

-

(Optional) Radiolabeled UDP-D-[14C]xylose

-

Reaction termination solution (e.g., perchloric acid or heat inactivation)

-

HPLC system for product separation and quantification

Procedure:

-

Enzyme Preparation: Prepare microsomal fractions from plant tissues or use purified recombinant UXE.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known amount of enzyme, and UDP-D-xylose to a final volume of 50-100 µL.

-

Initiate Reaction: Start the reaction by adding the substrate, UDP-D-xylose.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 15-60 minutes).

-

Termination: Stop the reaction by adding a termination solution or by heating.

-

Product Analysis:

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the product, UDP-L-arabinose, from the substrate, UDP-D-xylose.

-

If using a radiolabeled substrate, the products can be separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.

-

Enzyme Assay for Arabinokinase (ARA)

This assay measures the phosphorylation of L-arabinose.

Materials:

-

Enzyme source (e.g., cytosolic protein extract or purified recombinant enzyme)

-

Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.5, containing 5 mM MgCl2)

-

L-arabinose (substrate)

-

ATP (co-substrate)

-

Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) for a spectrophotometric assay

-

NADH

-

Phosphoenolpyruvate (PEP)

Procedure (Coupled Spectrophotometric Assay):

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, L-arabinose, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.

-

Initiate Reaction: Start the reaction by adding the enzyme source (arabinokinase).

-

Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the phosphorylation of L-arabinose.

-

Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Enzyme Assay for UDP-Sugar Pyrophosphorylase (USP)

This assay can be performed in the forward (UDP-sugar synthesis) or reverse (pyrophosphorolysis) direction. The reverse reaction is often more convenient to measure.

Materials (Reverse Reaction):

-

Enzyme source (e.g., purified recombinant USP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2)

-

UDP-L-arabinose (substrate)

-

Inorganic pyrophosphate (PPi) (co-substrate)

-

Coupling enzymes: phosphoglucomutase and glucose-6-phosphate dehydrogenase

-

Glucose-1,6-bisphosphate (activator for phosphoglucomutase)

-

NADP+

Procedure (Coupled Spectrophotometric Assay):

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, UDP-L-arabinose, PPi, NADP+, glucose-1,6-bisphosphate, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

-

Initiate Reaction: Start the reaction by adding the USP enzyme.

-

Monitor Absorbance: Monitor the increase in absorbance at 340 nm, corresponding to the reduction of NADP+ to NADPH. The rate of NADPH formation is proportional to the rate of glucose-1-phosphate production from the reverse reaction of USP.

-

Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Regulation of UDP-L-Arabinose Biosynthesis

The biosynthesis of UDP-L-arabinose is regulated at multiple levels to meet the plant's developmental and environmental needs.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes is developmentally regulated. For instance, the expression of MUR4 is observed in various organs, with the highest levels typically found in roots.[12] The expression of genes in both the de novo and salvage pathways can be influenced by developmental cues, ensuring that UDP-L-arabinose is available for processes like cell expansion and pollen tube growth.

Signaling and Abiotic Stress

Arabinose metabolism is linked to abiotic stress responses. For example, mutants in the MUR4 gene exhibit reduced root elongation under salt stress, a phenotype that can be rescued by the exogenous application of arabinose.[4] This suggests a role for arabinose-containing cell wall components in maintaining cell wall integrity during stress. Sugars, in general, act as signaling molecules that can influence gene expression related to growth, development, and stress responses.[13][14] The balance of different nucleotide sugars can be altered by stress conditions, impacting the composition of the cell wall.

Conclusion and Future Perspectives

The biosynthesis of UDP-L-arabinose is a fundamental process in plant biology, providing the essential building blocks for a diverse array of cell wall components and glycoproteins. Understanding the enzymatic machinery, its regulation, and the interplay between the de novo and salvage pathways is crucial for efforts aimed at manipulating plant biomass for biofuels and improving crop resilience to environmental stresses. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in this field. Future research will likely focus on elucidating the precise regulatory mechanisms that control the flux through these pathways, identifying novel protein-protein interactions within the biosynthetic machinery, and exploring the potential for engineering these pathways to enhance desirable plant traits.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 5. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. diva-portal.org [diva-portal.org]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dynamic metabolic flux analysis of plant cell wall synthesis. | Semantic Scholar [semanticscholar.org]

- 13. Chemical signaling under abiotic stress environment in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Phosphorylated Arabinose Derivatives in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific molecule "arabinose 1,5-diphosphate" is not a recognized intermediate in canonical bacterial metabolic pathways, phosphorylated derivatives of arabinose are fundamental to bacterial survival, growth, and pathogenicity. This technical guide provides an in-depth exploration of two key phosphorylated arabinose isomers: L-ribulose-5-phosphate and D-arabinose-5-phosphate . We will delve into their distinct roles in bacterial catabolism and biosynthesis, detailing the enzymatic pathways, presenting relevant quantitative data, outlining experimental protocols for their study, and visualizing the intricate molecular workflows. Understanding these pathways offers significant opportunities for the development of novel antimicrobial agents.

Introduction: Clarifying the Intermediates

A thorough review of bacterial metabolic pathways indicates that arabinose is primarily metabolized in the form of monophosphorylated C5 sugars. This guide will focus on the two central players that are well-established in the scientific literature:

-

L-Ribulose-5-Phosphate: A key intermediate in the catabolic pathway of L-arabinose, one of the most abundant pentose (B10789219) sugars in plant biomass. Its processing allows bacteria to utilize L-arabinose as a carbon and energy source.

-

D-Arabinose-5-Phosphate: A crucial precursor in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of most Gram-negative bacteria.[1][2] This pathway is a prime target for antibiotic development as it is vital for bacterial viability.[2]

L-Arabinose Catabolism: A Gateway to Central Metabolism

Many bacteria can utilize L-arabinose from environmental sources, such as plant hemicellulose.[3][4] The catabolic pathway converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway (PPP), thereby integrating it into central carbon metabolism.[4][5][6]

The L-Arabinose Catabolic Pathway

The conversion of intracellular L-arabinose involves a sequence of three enzymatic reactions, primarily governed by the ara operon in Escherichia coli and other bacteria.[3][4]

-

Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase (encoded by araA).[4][7]

-

Phosphorylation: L-ribulose is then phosphorylated to form L-ribulose-5-phosphate by L-ribulokinase (encoded by araB).[4][7]

-

Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase (encoded by araD) converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.[4][6][7]

Visualization of the L-Arabinose Catabolic Pathway

Caption: The bacterial L-arabinose catabolic pathway.

Experimental Protocol: Assay for L-Ribulokinase (AraB) Activity

A common method to determine L-ribulokinase activity is a coupled spectrophotometric assay.

Principle: The production of ADP during the phosphorylation of L-ribulose is coupled to the oxidation of NADH via the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.

-

ATP solution: 100 mM.

-

Phosphoenolpyruvate (B93156) (PEP) solution: 20 mM.

-

NADH solution: 10 mM.

-

L-ribulose solution: 50 mM (substrate).

-

Pyruvate Kinase (PK): ~5 units/mL.

-

Lactate Dehydrogenase (LDH): ~10 units/mL.

-

Purified L-Ribulokinase (AraB) enzyme sample.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, ATP, PEP, NADH, PK, and LDH.

-

Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any contaminating ADP.

-

Initiate the reaction by adding a small volume of the L-ribulose substrate.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the L-ribulokinase activity.

D-Arabinose-5-Phosphate: A Vital Link to Lipopolysaccharide Synthesis

In Gram-negative bacteria, the integrity of the outer membrane is paramount for survival. D-Arabinose-5-phosphate (A5P) is the committed precursor for the synthesis of Kdo, a critical component of the inner core of the lipopolysaccharide (LPS).[1][2]

The Kdo Biosynthetic Pathway

The pathway begins with an intermediate from the pentose phosphate pathway, D-ribulose-5-phosphate.

-

Isomerization: Arabinose-5-phosphate (B10769358) isomerase (API), encoded by genes such as kdsD or gutQ in E. coli, catalyzes the reversible isomerization of D-ribulose-5-phosphate (Ru5P) to D-arabinose-5-phosphate (A5P).[1][2]

-

Condensation: Kdo-8-phosphate synthase condenses A5P and phosphoenolpyruvate (PEP) to form Kdo-8-phosphate.[2]

-

Subsequent Steps: Kdo-8-phosphate is then dephosphorylated and subsequently activated to CMP-Kdo, which is the donor substrate for incorporation into the LPS molecule.[2]

Quantitative Data: Enzyme Kinetics

Quantitative data for enzymes in these pathways are crucial for understanding their efficiency and for designing inhibitors. The following table summarizes representative kinetic parameters.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Arabinose-5-phosphate Isomerase (KdsD) | Escherichia coli | D-Arabinose-5-P | 130 | 1.8 | (Fesko et al., 2009) |

| Arabinose-5-phosphate Isomerase (Q5LIW1) | Bacteroides fragilis | D-Ribulose-5-P | 110 | 1.1 | (Sivendran et al., 2012) |

| L-Ribulokinase (AraB) | Escherichia coli | L-Ribulose | 330 | 133 | (Patrick et al., 2007) |

Note: Kinetic parameters can vary based on experimental conditions.

Visualization of the Kdo Biosynthesis Pathway

Caption: The bacterial Kdo biosynthetic pathway.

Experimental Protocol: Assay for Arabinose-5-Phosphate Isomerase (API) Activity

Principle: The activity of API is measured in the direction of D-arabinose-5-phosphate formation from D-ribulose-5-phosphate. The A5P produced is then used as a substrate by Kdo-8-P synthase in a coupled reaction. The inorganic phosphate released in this second step is quantified using a colorimetric method like the Malachite Green assay.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

D-Ribulose-5-phosphate (Ru5P) solution: 10 mM (substrate).

-

Phosphoenolpyruvate (PEP) solution: 20 mM.

-

Purified Kdo-8-P synthase.

-

Purified Arabinose-5-Phosphate Isomerase (API) enzyme sample.

-

Malachite Green reagent for phosphate detection.

Procedure:

-

Set up the reaction by combining Assay Buffer, Ru5P, PEP, and an excess of Kdo-8-P synthase in a microplate well.

-

Initiate the reaction by adding the purified API sample.

-

Incubate at the desired temperature (e.g., 30°C) for a set time (e.g., 20 minutes).

-

Stop the reaction by adding a quenching agent (e.g., an acid).

-

Add the Malachite Green reagent to the wells.

-

After color development, measure the absorbance at ~620 nm.

-

The amount of phosphate detected is proportional to the amount of A5P produced, and thus to the API activity. A standard curve using known phosphate concentrations should be used for quantification.

Implications for Drug Development

The metabolic pathways involving phosphorylated arabinose derivatives present attractive targets for antimicrobial drug development.

-

L-Arabinose Catabolism: While not essential for survival in rich media, inhibiting this pathway could reduce the fitness of pathogenic bacteria in specific environments, such as the plant rhizosphere or the gut, where L-arabinose may be a key nutrient source.[3][8]

-

Kdo Biosynthesis: This pathway is a particularly strong candidate for drug targeting. Since Kdo is essential for the viability of most Gram-negative bacteria and is absent in humans, inhibitors of enzymes like Arabinose-5-Phosphate Isomerase (API) are expected to be highly specific and have low host toxicity.[1][2] The development of potent and specific inhibitors for API could lead to a new class of broad-spectrum antibiotics against Gram-negative pathogens.[2]

Conclusion

Phosphorylated intermediates of arabinose metabolism, specifically L-ribulose-5-phosphate and D-arabinose-5-phosphate, are central to bacterial carbon source utilization and structural integrity. L-ribulose-5-phosphate is a key metabolite in the catabolism of L-arabinose, feeding into the pentose phosphate pathway. D-arabinose-5-phosphate is the indispensable precursor for Kdo biosynthesis, which is essential for the formation of the outer membrane in Gram-negative bacteria. The enzymes in these pathways, particularly those involved in Kdo synthesis, represent validated and promising targets for the discovery of novel antibacterial agents. A deeper understanding of the structure, function, and regulation of these metabolic routes will continue to fuel innovation in the fight against bacterial infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Structural analysis of arabinose-5-phosphate isomerase from Bacteroides fragilis and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of l-arabinose metabolism for Escherichia coli O157:H7 in edible plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.sruc.ac.uk [pure.sruc.ac.uk]

The Regulatory Role of Arabinose 1,5-Diphosphate in Core Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinose 1,5-diphosphate (Ara-1,5-DP), also known as arabinose 1,5-bisphosphate, is a pentose (B10789219) diphosphate (B83284) that plays a significant regulatory role in central carbon metabolism. Functioning as an analog of the key glycolytic regulator fructose (B13574) 2,6-bisphosphate, Ara-1,5-DP exerts dual control over the key enzymes 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase-1). This technical guide provides an in-depth overview of the enzymatic regulation by Ara-1,5-DP, including its effects on enzyme kinetics, proposed experimental protocols for its study, and its position within the broader context of metabolic control.

Introduction

The intricate regulation of glycolysis and gluconeogenesis is paramount for maintaining energy homeostasis. This control is achieved through a complex interplay of allosteric effectors, covalent modifications, and transcriptional regulation of key enzymes. Among the most potent allosteric regulators is fructose 2,6-bisphosphate (Fru-2,6-BP), which reciprocally controls the activities of PFK-1 and FBPase-1. This compound has been identified as a structural and functional analog of Fru-2,6-BP, exhibiting similar regulatory effects on these pivotal enzymes[1]. The stereochemistry of Ara-1,5-DP, particularly the configuration of the hydroxyl group at the C-2 position, is crucial for its biological activity, distinguishing it from other pentose diphosphates like ribose 1,5-diphosphate, which are ineffective in this regulatory role[1].

Enzymatic Regulation by this compound

This compound exerts its regulatory effects by modulating the activity of two key enzymes that control the flux through glycolysis and gluconeogenesis.

Activation of 6-Phosphofructo-1-Kinase (PFK-1)

This compound has been shown to be an activator of rat liver PFK-1[1]. This activation is particularly noteworthy as PFK-1 is a major rate-limiting step in glycolysis. The activation is observed for both α and β anomers of Ara-1,5-DP, with the α-anomer being the more effective activator[1]. By activating PFK-1, Ara-1,5-DP promotes the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, thereby stimulating the glycolytic pathway.

Inhibition of Fructose-1,6-Bisphosphatase (FBPase-1)

In a reciprocal manner, this compound acts as an inhibitor of rat hepatic FBPase-1, a key enzyme in the gluconeogenic pathway[1]. The β-anomer of Ara-1,5-DP is a more potent inhibitor than the α-anomer[1]. The inhibition is competitive with respect to the substrate fructose-1,6-bisphosphate[1]. Furthermore, Ara-1,5-DP potentiates the allosteric inhibition of FBPase-1 by AMP, indicating a synergistic regulatory effect[1]. This inhibition of FBPase-1 curtails the conversion of fructose-1,6-bisphosphate back to fructose-6-phosphate, thus suppressing gluconeogenesis.

Quantitative Data on Enzymatic Regulation

| Enzyme | Effector | Anomer | Effect | Mode of Action |

| 6-Phosphofructo-1-Kinase (PFK-1) | This compound | α-anomer | Activation (more effective) | Allosteric |

| β-anomer | Activation | Allosteric | ||

| Fructose-1,6-Bisphosphatase (FBPase-1) | This compound | α-anomer | Inhibition | Competitive |

| β-anomer | Inhibition (more potent) | Competitive |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, based on the synthesis of related sugar phosphates, a plausible chemo-enzymatic approach can be proposed. The following sections outline generalized protocols for assessing the regulatory effects of Ara-1,5-DP on its target enzymes.

Proposed Synthesis of this compound

A potential route for the synthesis of this compound involves a two-step process:

-

Synthesis of Arabinose 1-Phosphate: This can be achieved through chemical methods, for example, by reacting arabinose with a phosphorylating agent.

-

Enzymatic Phosphorylation of Arabinose 1-Phosphate: The resulting arabinose 1-phosphate could then be further phosphorylated at the 5-position using a suitable kinase that accepts pentose monophosphates as a substrate. This step would likely require ATP as the phosphate (B84403) donor.

Purification of the final product would be essential, likely involving ion-exchange chromatography to separate the diphosphate from the monophosphate and other reaction components.

Assay for 6-Phosphofructo-1-Kinase (PFK-1) Activity

The activity of PFK-1 can be measured using a coupled enzyme assay that monitors the oxidation of NADH at 340 nm.

Principle: The product of the PFK-1 reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Triosephosphate isomerase converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Glycerol-3-phosphate dehydrogenase then reduces glyceraldehyde-3-phosphate to glycerol-3-phosphate, oxidizing NADH to NAD⁺ in the process.

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl₂, and DTT)

-

Fructose-6-phosphate (substrate)

-

ATP (substrate)

-

NADH

-

Coupling enzymes: Aldolase, Triosephosphate Isomerase, Glycerol-3-phosphate Dehydrogenase

-

This compound (test compound)

-

Purified PFK-1 enzyme

Procedure:

-

Prepare a reaction mixture containing the assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.

-

Add varying concentrations of this compound to the experimental wells. Include control wells without the test compound.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified PFK-1 enzyme.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation, which is proportional to the PFK-1 activity.

-

Plot the PFK-1 activity as a function of the this compound concentration to determine the activation profile.

Assay for Fructose-1,6-Bisphosphatase (FBPase-1) Activity

The activity of FBPase-1 can also be determined using a coupled enzyme assay that monitors the reduction of NADP⁺ at 340 nm.

Principle: The product of the FBPase-1 reaction, fructose-6-phosphate, is isomerized to glucose-6-phosphate by phosphoglucose (B3042753) isomerase. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP⁺ to NADPH.

Reagents:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂ and EDTA)

-

Fructose-1,6-bisphosphate (substrate)

-

NADP⁺

-

Coupling enzymes: Phosphoglucose Isomerase, Glucose-6-Phosphate Dehydrogenase

-

This compound (test compound)

-

Purified FBPase-1 enzyme

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADP⁺, and the coupling enzymes.

-

Add varying concentrations of this compound to the experimental wells. Include control wells without the test compound.

-

Add the substrate, fructose-1,6-bisphosphate, at various concentrations to assess competitive inhibition.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified FBPase-1 enzyme.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH formation, which is proportional to the FBPase-1 activity.

-

Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and the inhibition constant (K_i).

Visualizations

Regulatory Role of this compound in Glycolysis and Gluconeogenesis

Experimental Workflow for Assessing Enzymatic Regulation

Conclusion and Future Directions

This compound is a significant regulatory molecule that mimics the effects of fructose 2,6-bisphosphate on the key glycolytic and gluconeogenic enzymes, PFK-1 and FBPase-1. Its ability to reciprocally control these pathways highlights its potential as a tool for studying metabolic regulation and as a lead compound for the development of novel therapeutic agents targeting metabolic disorders.

Future research should focus on several key areas:

-

Quantitative Kinetics: Detailed kinetic studies are required to determine the precise activation and inhibition constants of Ara-1,5-DP for its target enzymes.

-

Synthesis and Availability: The development of a robust and scalable synthesis protocol for this compound is crucial to facilitate further research.

-

In Vivo Studies: Investigating the physiological relevance and metabolic fate of Ara-1,5-DP in cellular and animal models will provide a deeper understanding of its biological role.

-

Structural Biology: Elucidating the crystal structure of PFK-1 and FBPase-1 in complex with this compound will offer insights into the molecular basis of its regulatory activity.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound as a valuable tool in metabolic research and drug discovery.

References

The Emerging Role of Arabinose 1,5-Diphosphate and Its Analogs as Metabolic Regulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose 1,5-diphosphate and its structural analogs are emerging as significant metabolic regulators with the potential to modulate key enzymatic activities in central carbon metabolism. While arabinose itself is a naturally occurring monosaccharide involved in various metabolic pathways, its phosphorylated derivatives exhibit potent regulatory effects on critical enzymes, positioning them as molecules of interest for both fundamental research and therapeutic development. This technical guide provides an in-depth overview of the regulatory functions of this compound and its prominent analog, 2-carboxyarabinitol-1-phosphate (CA1P), detailing their interactions with key metabolic enzymes, experimental protocols for their study, and methods for their synthesis.

Core Regulatory Actions

The metabolic regulatory effects of arabinose diphosphate (B83284) compounds are primarily centered on two key areas of metabolism: the Calvin cycle in photosynthetic organisms and glycolysis/gluconeogenesis in a broader range of organisms, including mammals.

Inhibition of RuBisCO by 2-Carboxyarabinitol-1-Phosphate (CA1P)

2-Carboxyarabinitol-1-phosphate (CA1P) is a naturally occurring, tight-binding inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the crucial enzyme responsible for carbon fixation in photosynthesis.[1][2] Structurally similar to the transition state intermediate of the RuBisCO carboxylation reaction, CA1P binds to the active site of carbamylated RuBisCO, rendering it catalytically inactive.[2][3] This inhibition is a key component of the light-dependent regulation of the Calvin cycle in many plant species.[2]

Quantitative Data: Inhibition of RuBisCO by 2-Carboxyarabinitol-1-Phosphate

| Parameter | Value | Organism/Enzyme Source | Reference |

| Kd | 32 nM | Spinach | [4] (citing Berry et al., 1987) |

Regulation of Glycolysis and Gluconeogenesis by this compound

This compound has been shown to directly influence the key regulatory enzymes of glycolysis and gluconeogenesis: 6-phosphofructo-1-kinase (PFK-1) and fructose-1,6-bisphosphatase (FBPase). Both the α and β anomers of arabinose 1,5-bisphosphate exhibit regulatory activity, with the α-anomer being a more effective activator of PFK-1 and the β-anomer acting as a more potent inhibitor of FBPase.[5] This dual regulatory function suggests a role for this compound in controlling the direction of flux through central carbon metabolism.

Quantitative Data: Regulation of PFK-1 and FBPase by this compound

| Effector | Target Enzyme | Effect | Kinetic Parameter | Organism/Enzyme Source | Reference |

| α-Arabinose 1,5-diphosphate | 6-Phosphofructo-1-kinase | Activation | More effective activator than β-anomer (Specific Ka not provided) | Rat Liver | [5] |

| β-Arabinose 1,5-diphosphate | Fructose-1,6-bisphosphatase | Competitive Inhibition | More potent inhibitor than α-anomer (Specific Ki not provided) | Rat Liver | [5] |

Signaling Pathways and Regulatory Mechanisms

The regulatory actions of arabinose diphosphate compounds are integrated into complex metabolic networks.

RuBisCO Regulation by CA1P

The inhibition of RuBisCO by CA1P is a dynamic process regulated by light. In the dark, CA1P accumulates and binds to RuBisCO, inhibiting carbon fixation. Upon illumination, RuBisCO activase facilitates the release of CA1P from the enzyme, and a specific CA1P phosphatase degrades the free inhibitor, allowing RuBisCO activity to resume.[1]

Glycolysis and Gluconeogenesis Regulation

This compound acts at a key control point in glycolysis and gluconeogenesis, the interconversion of fructose-6-phosphate (B1210287) and fructose-1,6-bisphosphate. By activating PFK-1 and inhibiting FBPase, it promotes the glycolytic direction of metabolic flux.

Experimental Protocols

Assay of RuBisCO Activity

a) Spectrophotometric Assay

This continuous assay couples the consumption of the substrate ribulose-1,5-bisphosphate (RuBP) to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.[1][2][6]

Principle: The 3-phosphoglycerate (B1209933) (3-PGA) produced by RuBisCO is converted through a series of enzymatic reactions involving phosphoglycerate kinase and glyceraldehyde-3-phosphate dehydrogenase, which ultimately oxidizes NADH.

Materials:

-

Assay Buffer: 100 mM Bicine-NaOH (pH 8.0), 20 mM MgCl₂, 1 mM EDTA.

-

Coupling Enzymes: Phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase.

-

Substrates and Cofactors: Ribulose-1,5-bisphosphate (RuBP), ATP, NADH.

-

Leaf extract or purified RuBisCO.

-

2-carboxyarabinitol-1-phosphate (CA1P) solution for inhibition studies.

Procedure:

-

Prepare a reaction mixture containing assay buffer, coupling enzymes, ATP, and NADH in a spectrophotometer cuvette.

-

Add the leaf extract or purified RuBisCO to the mixture and incubate to allow for temperature equilibration.

-

For inhibition studies, pre-incubate the enzyme with CA1P for a defined period.

-

Initiate the reaction by adding RuBP.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation, which is proportional to the RuBisCO activity.

b) 14CO2 Fixation Assay

This discontinuous assay directly measures the incorporation of radioactive 14CO₂ into acid-stable products.[7][8]

Principle: RuBisCO catalyzes the fixation of 14CO₂ into RuBP, forming two molecules of 3-PGA. The reaction is stopped, and the unincorporated 14CO₂ is removed. The radioactivity of the remaining acid-stable products is then quantified.

Materials:

-

Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl₂.

-

Substrates: RuBP, NaH14CO₃ (of known specific activity).

-

Leaf extract or purified RuBisCO.

-

CA1P solution for inhibition studies.

-

Stopping Solution: 10 M Formic Acid.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Pre-incubate the enzyme with or without CA1P in the assay buffer.

-

Initiate the reaction by adding RuBP and NaH14CO₃.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 seconds).

-

Stop the reaction by adding formic acid.

-

Dry the samples to remove unreacted 14CO₂.

-

Resuspend the residue in water, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Assay of 6-Phosphofructo-1-Kinase (PFK-1) Activity (Colorimetric)

Commercial kits are available for this assay, which is based on a coupled enzymatic reaction that produces a colored product.[9][10]

Principle: PFK-1 converts fructose-6-phosphate and ATP to fructose-1,6-bisphosphate and ADP. The ADP produced is then used in a series of reactions that lead to the reduction of a probe, resulting in a color change that can be measured at 450 nm.

Materials:

-

PFK Assay Buffer.

-

PFK Substrate (Fructose-6-Phosphate).

-

ATP solution.

-

PFK Enzyme Mix and Developer (from a commercial kit).

-

Sample (cell or tissue lysate).

-

This compound solution for activation studies.

Procedure:

-

Prepare samples by homogenizing cells or tissues in PFK Assay Buffer.

-

Prepare a standard curve using a known concentration of a stable product (e.g., NADH).

-

In a 96-well plate, add the sample and this compound (for activation studies).

-

Prepare a reaction mix containing the assay buffer, substrate, ATP, enzyme mix, and developer.

-

Add the reaction mix to the wells to start the reaction.

-

Incubate the plate at 37°C and measure the absorbance at 450 nm in a microplate reader.

Assay of Fructose-1,6-Bisphosphatase (FBPase) Activity (Fluorometric)

This assay relies on a coupled enzymatic reaction that generates a fluorescent product.[11]

Principle: FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate (B84403). The fructose-6-phosphate is then used in a series of enzymatic reactions that lead to the generation of a fluorescent product, which can be measured at an excitation/emission of ~535/587 nm.

Materials:

-

FBPase Assay Buffer.

-

FBPase Substrate (Fructose-1,6-Bisphosphate).

-

Enzyme mix and probe (from a commercial kit).

-

Sample (cell or tissue lysate).

-

This compound solution for inhibition studies.

Procedure:

-

Prepare samples by homogenizing cells or tissues in FBPase Assay Buffer.

-

Prepare a standard curve using a known concentration of fructose-6-phosphate.

-

In a 96-well black plate, add the sample and this compound (for inhibition studies).

-

Prepare a reaction mix containing the assay buffer, substrate, enzyme mix, and probe.

-

Add the reaction mix to the wells to initiate the reaction.

-

Incubate the plate at 37°C and measure the fluorescence in a microplate reader.

Synthesis of Arabinose Diphosphate Compounds

Synthesis of Arabinose 1-Phosphate (Precursor to this compound)

A chemoenzymatic approach can be utilized for the synthesis of arabinose-1-phosphate.[12]

Procedure Outline:

-

Glycosylsulfonylhydrazide adduct formation: React free arabinose with p-toluenesulfonyl hydrazine (B178648) (TSH).

-

Oxidative phosphitylation: The adduct is then oxidized with anhydrous CuCl₂ in the presence of 2-methyl-2-oxazoline (B73545) and an excess of crystalline phosphoric acid to yield a mixture of anomeric arabinose-1-phosphates.

-

Purification: The product can be purified by precipitation and subsequent removal of excess phosphate.

Further phosphorylation at the 5-position would be required to generate this compound, a step that can often be achieved using specific kinases and an ATP source.

Synthesis of 2-Carboxyarabinitol-1-Phosphate (CA1P)

The synthesis of CA1P can be achieved through a combination of chemical and enzymatic steps. One reported method involves the enzymatic hydrolysis of 2-carboxyarabinitol-1,5-bisphosphate (2CABP).[13]

Procedure Outline:

-